![molecular formula C15H18O2 B1432352 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde CAS No. 1350761-37-3](/img/structure/B1432352.png)
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Overview
Description
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde (8-CPCA) is a synthetic organic compound and a derivative of chroman. It is a colorless solid that is soluble in organic solvents and has a melting point of about 95°C. 8-CPCA has been studied for its various applications in the scientific field, including its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Chemical Transformations and Synthesis
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a compound that can be involved in various chemical transformations, demonstrating its potential in synthetic organic chemistry. For example, cyclopropyl carbaldehydes, a category to which this compound belongs, have been used in metal-free domino transformations to access oxybis(2-aryltetrahydrofuran) derivatives. This process involves a Cloke-Wilson rearrangement-hydration-dimerization sequence, using commercially inexpensive p-toluene sulfonic acid (PTSA) as a catalyst (Dey, Rajput, & Banerjee, 2020). Moreover, cyclopropyl carbaldehydes have been engaged in ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation, showcasing the versatility of such compounds in producing chlorochalcogenated products with significant regioselectivity and high diastereo- and enantioselectivities (Wallbaum, Garve, Jones, & Werz, 2016).
Continuous-Flow Synthesis
The continuous-flow synthesis approach has been developed for the synthesis of cyclopropyl carbaldehydes and ketones, highlighting the efficiency and scalability of producing cyclopropyl adducts. This method leverages acid-catalyzed conditions and reusable Amberlyst-35 as a catalyst, illustrating the compound's utility in sustainable and scalable chemical processes (Moi et al., 2022).
Safety and Hazards
The safety data sheet for 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area . It is also recommended to consult a physician and show the safety data sheet .
properties
IUPAC Name |
8-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-12-7-10(9-16)8-13(11-3-4-11)14(12)17-15/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVMKPDLUUNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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